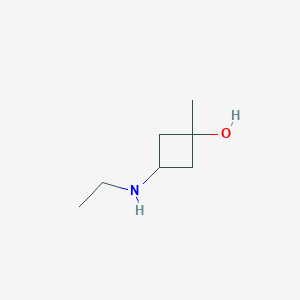
3-(Ethylamino)-1-methyl-cyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylamino)-1-methylcyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with an ethylamino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-1-methylcyclobutan-1-ol typically involves the reaction of cyclobutanone with ethylamine under controlled conditions. The reaction proceeds via nucleophilic addition of the ethylamine to the carbonyl group of the cyclobutanone, followed by reduction to yield the desired product. The reaction conditions often include the use of a suitable solvent such as ethanol and a reducing agent like sodium borohydride.
Industrial Production Methods
On an industrial scale, the production of 3-(Ethylamino)-1-methylcyclobutan-1-ol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)-1-methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The ethylamino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(Ethylamino)-1-methylcyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Ethylamino)-1-methylcyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)-1-methylcyclobutan-1-ol: Similar structure but with a methylamino group instead of an ethylamino group.
3-(Ethylamino)-1-ethylcyclobutan-1-ol: Similar structure but with an ethyl group instead of a methyl group on the cyclobutane ring.
Uniqueness
3-(Ethylamino)-1-methylcyclobutan-1-ol is unique due to the combination of its ethylamino and methyl substituents on the cyclobutane ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-(ethylamino)-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-3-8-6-4-7(2,9)5-6/h6,8-9H,3-5H2,1-2H3 |
InChI Key |
YKGSTFVWRIAUOK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CC(C1)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















